Benzamide, 2,5-dichloro-N-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-
Overview
Description
Benzamide, 2,5-dichloro-N-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with dichloro groups and a thienyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,5-dichloro-N-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]- typically involves multiple steps. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N’-dimethylformamide solution at 60°C. This reaction yields a series of dichlorobenzamide derivatives . The preparation of the oxadiazole ring can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The purification process often includes recrystallization and chromatographic techniques to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2,5-dichloro-N-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and palladium catalysts for hydrogenation. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Benzamide, 2,5-dichloro-N-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzamide, 2,5-dichloro-N-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
- 2-chloro-N-[[[2,5-dichloro-3-(trifluoromethyl)phenyl]amino]thioxomethyl]-6-fluoro-benzamide
Uniqueness
Benzamide, 2,5-dichloro-N-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]- stands out due to its unique combination of dichloro and thienyl-oxadiazole moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,5-dichloro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2S/c14-7-3-4-9(15)8(6-7)11(19)16-13-18-17-12(20-13)10-2-1-5-21-10/h1-6H,(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMHJNPJEBJISI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001183627 | |
Record name | 2,5-Dichloro-N-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001183627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920462-28-8 | |
Record name | 2,5-Dichloro-N-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920462-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-N-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001183627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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